N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide
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Overview
Description
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide is a complex organic compound featuring a thiazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide interacts with its target, PI3K, by inhibiting its activity. This compound has been reported to exhibit extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway.
Result of Action
The molecular and cellular effects of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide’s action primarily involve the inhibition of the PI3K/AKT/mTOR pathway. This can lead to reduced cell proliferation and increased apoptosis, which are beneficial effects in the context of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share a similar thiazole ring structure and exhibit a broad spectrum of pharmacological activities.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings, are known for their antimicrobial and antiviral properties.
Uniqueness
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide is unique due to its fused thiazole-pyridine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-4-7-16(22)20-15-11-13(9-8-12(15)2)17-21-14-6-5-10-19-18(14)23-17/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZZLUVHKAZAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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